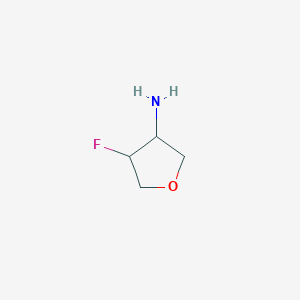

4-Fluorotetrahydrofuran-3-amine

CAS No.:

Cat. No.: VC16492601

Molecular Formula: C4H8FNO

Molecular Weight: 105.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8FNO |

|---|---|

| Molecular Weight | 105.11 g/mol |

| IUPAC Name | 4-fluorooxolan-3-amine |

| Standard InChI | InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2 |

| Standard InChI Key | QEFNMXYQEIJFEA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CO1)F)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of the compound is (3S,4R)-4-fluorotetrahydrofuran-3-amine hydrochloride, with the CAS registry number 1903830-44-3 . Its molecular formula is C₄H₈FNO·ClH, and the stereochemistry is defined by the (3S,4R) configuration, which influences its reactivity and biological interactions . The non-salt form, 4-fluorotetrahydrofuran-3-amine, has a molecular weight of 119.14 g/mol and a canonical SMILES representation of C1C@HN .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈FNO·ClH | |

| Molecular Weight | 141.57 g/mol | |

| Storage Temperature | Room Temperature | |

| Physical Form | Solid | |

| Purity | 97% | |

| Hazard Statements | H302, H315, H319 |

Stereochemical Significance

The (3S,4R) configuration introduces torsional strain in the tetrahydrofuran ring, altering its conformational equilibrium and reactivity. Fluorine’s electronegativity at C4 enhances the electrophilicity of adjacent carbons, making the compound susceptible to nucleophilic substitutions or cycloadditions . The amine group at C3 participates in hydrogen bonding, which is critical for interactions in catalytic or biological systems .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is commercially available via suppliers like Synthonix Corporation . General strategies for analogous fluorinated amines involve:

-

Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine into tetrahydrofuran precursors.

-

Reductive Amination: Converting ketone intermediates to amines via NaBH₃CN or H₂/Pd-C .

-

Chiral Resolution: Employing chiral auxiliaries or enzymes to isolate the (3S,4R) enantiomer .

Quality Control

The compound’s enantiomeric excess (ee) is validated using chiral HPLC (e.g., Chiralpak® IA column) and NMR spectroscopy . For instance, coupling constants (J values) between H3 and H4 protons confirm the trans-diaxial arrangement, while NOE correlations verify the stereochemistry .

Applications in Scientific Research

Table 2: Comparative Bioactivity of Fluorinated Amines

Material Science

The compound’s rigid ring structure and polar functional groups make it a candidate for:

-

Chiral Ligands: In asymmetric catalysis (e.g., Sharpless epoxidation).

-

Ionic Liquids: As fluorinated cations for battery electrolytes .

Comparative Analysis with Pyran Analogs

The six-membered ring analog, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine (CAS 1422188-16-6), differs in ring size and reactivity .

Table 3: Structural and Functional Comparison

| Property | 4-Fluorotetrahydrofuran-3-amine | 3-Fluorotetrahydro-2H-pyran-4-amine |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Molecular Formula | C₄H₈FNO·ClH | C₅H₁₀FNO |

| Hazard Class | 6.1 (Toxic) | 8 (Corrosive) |

| Applications | Catalysis, Pharma | Antibiotic Research |

The pyran derivative’s larger ring reduces ring strain but decreases electrophilicity, limiting its utility in nucleophilic reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume